ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon-carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are key in the synthesis of various bioactive compounds. These reactions could potentially affect various biochemical pathways depending on the final products synthesized.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it could contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound might be influenced by factors such as temperature, light, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the chloro and trifluoromethyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, such as the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and acidic or basic conditions for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antifungal, antibacterial, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the trifluoromethyl groups, resulting in different chemical properties and biological activities.
Ethyl 5-bromo-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate:
Uniqueness
The presence of the trifluoromethyl groups in ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance drug efficacy and bioavailability .
Properties
IUPAC Name |
ethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-chlorotriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)9-10(14)23(22-21-9)8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGBRBCLJJVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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